REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].Br[CH2:12][CH2:13][CH2:14][C:15]#[N:16].C(=O)([O-])[O-].[K+].[K+].O>C(#N)C.CCCCCCC.CCOC(C)=O>[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:12][CH2:13][CH2:14][C:15]#[N:16])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4] |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1CCNCC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
heptane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 mL flask with a magnetic stirrer was placed
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to produce 3.9 of crude 4
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CCN(CC1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |